3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene
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Overview
Description
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the use of 1,2,3-triazole intermediates, which undergo coupling reactions to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reactions using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug discovery.
Mechanism of Action
The mechanism by which 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: Another spirocyclic compound with similar structural features.
Spirocyclic 1,2,3-triazoles: Compounds that share the spirocyclic core but differ in functional groups.
Uniqueness
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other spirocyclic compounds and highlights its potential for specialized applications .
Properties
CAS No. |
918896-24-9 |
---|---|
Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3-benzyl-3,7-diazaspiro[5.6]dodec-10-ene |
InChI |
InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-19-13-10-17(11-14-19)9-5-2-6-12-18-17/h1-5,7-8,18H,6,9-15H2 |
InChI Key |
WHTKKCFWIIFSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCN(CC2)CC3=CC=CC=C3)CC=C1 |
Origin of Product |
United States |
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